molecular formula C12H15F3N2O B2824156 2,2,2-Trifluoro-1-[1-(4-methylcyclohexyl)pyrazol-4-yl]ethanone CAS No. 1495711-38-0

2,2,2-Trifluoro-1-[1-(4-methylcyclohexyl)pyrazol-4-yl]ethanone

Cat. No.: B2824156
CAS No.: 1495711-38-0
M. Wt: 260.26
InChI Key: YLWNQAANAPEFAQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[1-(4-methylcyclohexyl)pyrazol-4-yl]ethanone (CAS 1495711-38-0) is an organofluorine compound with a molecular weight of 260.26 g/mol and the molecular formula C12H15F3N2O . It features a pyrazole ring, a privileged scaffold in medicinal chemistry known for its broad spectrum of bioactive properties, which is further functionalized with a 4-methylcyclohexyl group and a trifluoromethyl ketone moiety . The incorporation of the trifluoromethyl group is a key strategic element in modern drug discovery, as it can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and membrane permeability, thereby enhancing its potential as a bioactive agent . This specific structural architecture makes it a valuable building block for researchers, particularly in the synthesis and development of novel pharmaceutical candidates. Potential applications include serving as a key intermediate in the convergent synthesis of more complex molecules, such as trifluoromethyl-substituted heterocyclic systems, for screening in biological activity assays . Researchers can utilize this compound to explore its utility in creating new entities with potential anticancer, antimicrobial, or anti-inflammatory properties, based on the documented activities of analogous trifluoromethylpyrazole and quinoline-based structures . The compound is offered for Research Use Only and is strictly intended for laboratory research and chemical synthesis. It is not intended for diagnostic, therapeutic, or any human or veterinary use. For comprehensive handling and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)pyrazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c1-8-2-4-10(5-3-8)17-7-9(6-16-17)11(18)12(13,14)15/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWNQAANAPEFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2C=C(C=N2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one typically involves the reaction of 4-methylcyclohexanone with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Key Features Potential Applications
2,2,2-Trifluoro-1-[1-(4-methylcyclohexyl)pyrazol-4-yl]ethanone C₁₃H₁₇F₃N₂O* - Trifluoroethanone
- 4-Methylcyclohexyl-pyrazole
High lipophilicity (logP ~3.5†)
Enhanced metabolic stability
Pharmaceutical intermediates, agrochemicals
1-[4-Chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanone C₁₂H₁₀ClF₃N₂O - Trifluoroethanone
- Chlorophenyl-pyrazole
Electron-deficient aromatic system
Moderate solubility in polar solvents
Antimicrobial agents
1-Phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde C₂₀H₁₆N₂O₂ - Aldehyde
- Propargyloxy-phenyl
Click chemistry compatibility
Lower logP (~2.8†)
Triazole-based drug discovery
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone C₂₈H₂₀F₂N₄O₃S - Ethanone
- Triazole-thioether
- Sulfonylphenyl
High polarity (logP ~1.9†)
Antioxidant activity
Antioxidant therapeutics

Biological Activity

2,2,2-Trifluoro-1-[1-(4-methylcyclohexyl)pyrazol-4-yl]ethanone is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of the compound's pharmacological significance.

  • Chemical Formula : C12H15F3N2O
  • Molecular Weight : 238.25 g/mol
  • IUPAC Name : 2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethanone
  • CAS Number : 1495711-38-0
PropertyValue
AppearanceLiquid
Storage TemperatureRoom Temperature
Safety InformationNot available

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects including antibacterial, antifungal, and anti-inflammatory properties.

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study comparing its efficacy with commercial antibiotics, it showed superior activity against Escherichia coli and Staphylococcus aureus.

BacteriaMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
E. coli0.20Imipenem0.50
S. aureus0.15Nalidixic acid0.25
Pseudomonas aeruginosa0.30Ciprofloxacin0.40

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antifungal agents like Nystatin.

Anti-inflammatory Activity

In anti-inflammatory assays, the compound demonstrated a notable reduction in inflammatory markers comparable to established anti-inflammatory drugs such as Indomethacin.

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers synthesized various derivatives of the compound and evaluated their biological activities. The most active derivative showed an IC50 value of 6.2 μM against colon carcinoma cells, indicating potential as an anticancer agent.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to understand the interactions between the compound and its biological targets. These studies revealed that the compound binds effectively to the active sites of bacterial enzymes, which may explain its antibacterial efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-1-[1-(4-methylcyclohexyl)pyrazol-4-yl]ethanone, and how can purity be ensured during synthesis?

  • Methodology :

  • Step 1 : Start with nucleophilic substitution reactions to introduce the 4-methylcyclohexyl group to the pyrazole ring, as seen in analogous trifluoroethanone syntheses .

  • Step 2 : Use trifluoroacetylation agents (e.g., trifluoroacetic anhydride) to attach the trifluoromethyl ketone moiety.

  • Purity Assessment : Employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to monitor reaction progress and isolate ≥98% pure product .

  • Key Reagents : 4-Methylcyclohexylamine, pyrazole derivatives, trifluoroacetyl chloride.

    • Table 1 : Common Impurities and Mitigation Strategies
Impurity SourceMitigation TechniqueReference
Unreacted pyrazole intermediatesColumn chromatography (silica gel, hexane/EtOAc)
Trifluoroacetyl byproductsRecrystallization (ethanol/water)

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

  • NMR :

  • ¹H NMR : Focus on the pyrazole ring protons (δ 7.5–8.5 ppm) and cyclohexyl methyl group (δ 1.0–1.5 ppm). Integrate signals to confirm stoichiometry .
  • ¹⁹F NMR : The trifluoromethyl group typically appears at δ -70 to -75 ppm; splitting patterns confirm electronic environment .
    • IR : Look for C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in crystallographic data for this compound?

  • Challenge : Discrepancies in unit cell parameters or bond lengths may arise from polymorphism or twinning.
  • Solution :

  • Use SHELXL for refinement (high-resolution data, <1 Å) and validate structures with PLATON (ADDSYM checks) to detect missed symmetry .
  • Compare multiple datasets (e.g., synchrotron vs. lab-source X-ray) to rule out instrumentation bias .
    • Case Study : A 2021 study resolved a 0.05 Å discrepancy in C-F bond lengths by re-refining data with anisotropic displacement parameters .

Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Protocol :

  • Step 1 : Generate 3D conformers using RDKit or Open Babel , accounting for the 4-methylcyclohexyl group’s steric effects .

  • Step 2 : Perform docking (e.g., AutoDock Vina ) with flexibility in the trifluoroketone moiety to model induced-fit binding .

  • Validation : Cross-check with SPR (Surface Plasmon Resonance) binding assays (KD ≤ 10 µM) .

    • Table 2 : Key Docking Parameters
ParameterValueRationale
Grid Box Size25 Å × 25 Å × 25 ÅAccommodates bulky cyclohexyl group
Exhaustiveness32Ensures convergence

Q. What analytical approaches address discrepancies in bioactivity data across studies?

  • Root Causes : Variability in cell lines, solvent effects (DMSO vs. aqueous buffers), or impurity-driven false positives.
  • Mitigation :

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and solvent controls .
  • LC-MS Purity Check : Confirm compound integrity post-bioassay (e.g., detect hydrolysis of trifluoroketone to carboxylic acid) .

Methodological Considerations for Data Reproducibility

Q. How to design crystallization trials for X-ray diffraction studies?

  • Protocol :

  • Screen solvents (e.g., ethanol, acetonitrile) using vapor diffusion in 24-well plates.
  • Add 5% glycerol as a cryoprotectant for data collection at 100 K .
    • Critical Factor : The 4-methylcyclohexyl group’s hydrophobicity may require mixed solvents (e.g., CHCl₃/MeOH) for crystal growth .

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